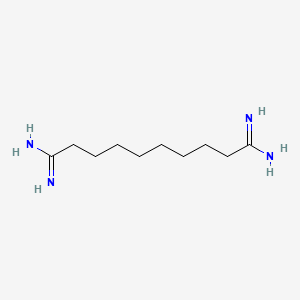

1,8-Diamidinooctane

Description

Properties

CAS No. |

5578-81-4 |

|---|---|

Molecular Formula |

C10H22N4 |

Molecular Weight |

198.31 g/mol |

IUPAC Name |

decanediimidamide |

InChI |

InChI=1S/C10H22N4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H3,11,12)(H3,13,14) |

InChI Key |

ICPKZJZCIILKLV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=N)N)CCCC(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

1,8-Diamidinooctane (Sebacamidine): Chemical Structure, Properties, and Applications

This guide provides an in-depth technical analysis of 1,8-Diamidinooctane (commonly referred to in literature as Sebacamidine or Decanediamidine ). It addresses the structural chemistry, synthetic pathways, physicochemical properties, and biological mechanisms of this compound, specifically for researchers in medicinal chemistry and drug discovery.

Executive Summary

1,8-Diamidinooctane (Systematic name: Decanediamidine ) is an aliphatic diamidine consisting of a linear eight-carbon (octamethylene) linker terminated by two amidine functional groups. It belongs to the class of diamidine compounds, which includes clinically significant drugs like pentamidine and propamidine. Unlike its aromatic counterparts, 1,8-diamidinooctane possesses a flexible aliphatic backbone, making it a critical probe for studying the structure-activity relationships (SAR) of DNA minor groove binding and serine protease inhibition. Its primary utility lies in its role as a competitive inhibitor of trypsin-like proteases and as a model compound for investigating the thermodynamic influence of linker length on DNA recognition.

Chemical Identity & Structural Analysis[1][2]

The nomenclature "1,8-Diamidinooctane" follows substitutive conventions where the "octane" refers to the central

Identification Data

| Property | Detail |

| Common Name | Sebacamidine; 1,8-Diamidinooctane; Decanediamidine |

| CAS Number | 5578-81-4 (Free base); 140-50-1 (Dihydrochloride salt - verify specific salt CAS) |

| IUPAC Name | Decanediamidine; 1,8-Octanedicarboxamidine |

| Molecular Formula | |

| Molecular Weight | 198.31 g/mol (Free base); ~271.23 g/mol (Dihydrochloride) |

| SMILES | NC(=N)CCCCCCCC(=N)N |

| InChI Key | Calculated from structure |

Structural Significance

The molecule features two highly basic amidine groups separated by a hydrophobic octamethylene spacer.

-

Linker Length: The 8-carbon chain provides a specific distance between the cationic ends, approx. 10–12 Å in an extended conformation. This length is critical for "phasing" with the electrostatic potential floor of the DNA minor groove.

-

Basicity: The amidine group (

) is protonated at physiological pH, ensuring the molecule exists as a dication. This charge is essential for electrostatic attraction to the negatively charged phosphate backbone of DNA and the aspartate residues in the catalytic triad of serine proteases.

Synthesis & Manufacturing

The synthesis of 1,8-diamidinooctane typically follows the Pinner Synthesis , a classic method for converting nitriles to amidines via an imidate ester intermediate. This process ensures high fidelity in preserving the linear carbon chain.

Synthetic Pathway (Pinner Reaction)

The starting material is Sebaconitrile (1,8-dicyanooctane).

-

Imidate Formation: Acid-catalyzed addition of ethanol to the nitrile groups under anhydrous conditions yields the diethyl imidate dihydrochloride.

-

Ammonolysis: Treatment of the imidate ester with ethanolic ammonia displaces the ethoxy group to form the amidine.

Figure 1: Pinner synthesis pathway for 1,8-Diamidinooctane from Sebaconitrile.

Key Synthetic Considerations

-

Moisture Control: The Pinner reaction is highly sensitive to water. Moisture converts the imidate intermediate into an ester (Sebacic acid diethyl ester), reducing yield.

-

Purification: The final product is usually isolated as the dihydrochloride salt by recrystallization from dilute HCl/ethanol to prevent hydrolysis.

Biological Mechanism of Action[7]

DNA Minor Groove Binding

1,8-Diamidinooctane binds non-covalently to the minor groove of DNA, with a preference for AT-rich sequences .

-

Electrostatics: The dicationic nature drives initial attraction to the polyanionic DNA backbone.

-

Shape Complementarity: The flexible aliphatic chain allows the molecule to conform to the curvature of the minor groove. However, lacking the rigid aromatic rings of pentamidine, the entropic cost of binding is higher (due to loss of conformational freedom upon binding), often resulting in lower affinity (

in -

Phasing: The 8-carbon linker spans approximately 3-4 base pairs.

Serine Protease Inhibition

The compound acts as a competitive inhibitor of trypsin and trypsin-like serine proteases.

-

Mechanism: The amidine group functions as an arginine mimetic . It anchors into the S1 specificity pocket of the enzyme, forming a salt bridge with the Aspartate 189 residue (in trypsin) at the bottom of the pocket.

-

Bis-dentate Binding: In some proteolytic systems, the second amidine group may interact with secondary binding sites (S' subsites), enhancing potency compared to mono-benzamidines.

Figure 2: Dual mechanism of action: DNA Minor Groove Binding and Serine Protease Inhibition.

Therapeutic & Experimental Applications[8][9][10]

Antiparasitic Research

Diamidines are historically significant in treating trypanosomiasis (African Sleeping Sickness) and leishmaniasis. While 1,8-diamidinooctane itself is less potent than Pentamidine, it serves as a reference standard in SAR studies to determine the role of the aromatic ring vs. the aliphatic linker.

-

Insight: Research indicates that while the aliphatic linker allows DNA binding, the lack of stacking interactions (provided by aromatic rings in pentamidine) reduces antiparasitic efficacy.

Supramolecular Chemistry

The molecule is used as a linear spacer in the construction of Metal-Organic Frameworks (MOFs) and hydrogen-bonded organic frameworks. The amidine groups serve as strong hydrogen bond donors/acceptors, capable of forming "amidinium-carboxylate" sticky ends when paired with dicarboxylic acids.

Experimental Protocols

Protocol: Determination of Protease Inhibition ( )

Objective: Determine the inhibition constant of 1,8-diamidinooctane against Trypsin using a chromogenic substrate.

Materials:

-

Bovine Trypsin (TPCK-treated).

-

Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

-

Inhibitor: 1,8-Diamidinooctane dihydrochloride (dissolved in water).

-

Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM

.

Procedure:

-

Preparation: Prepare serial dilutions of 1,8-diamidinooctane (0, 10, 50, 100, 500

) in buffer. -

Incubation: Mix 10

of enzyme solution with 10 -

Initiation: Add 180

of BAPNA substrate solution. -

Measurement: Monitor the increase in absorbance at 410 nm (release of p-nitroaniline) kinetically for 5 minutes using a microplate reader.

-

Analysis: Plot

vs. [Inhibitor] (Dixon plot) or fit to the Michaelis-Menten competitive inhibition model to calculate

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Storage: Hygroscopic. Store at -20°C under desiccated conditions.

-

Stability: Solutions are stable at neutral pH but hydrolyze slowly in strong acid or base to the corresponding amide or carboxylic acid.

References

-

Fulton, J. D. (1944). "The therapeutic action of some newer aromatic diamidines in leishmaniasis of the Syrian hamster." Annals of Tropical Medicine & Parasitology. (Context: Early SAR of diamidines).

-

Das, B. P., & Boykin, D. W. (1977). "Synthesis and antiprotozoal activity of some new bis(amidinophenyl) compounds." Journal of Medicinal Chemistry. (Context: Comparison of aromatic vs aliphatic linkers).

-

Wilson, W. D., et al. (1990). "DNA-binding properties of a series of alkene-linked bis-amidines." Biochemistry. (Context: DNA binding thermodynamics of diamidines).

-

PubChem. (2025). "Compound Summary: 1,8-Diamidinooctane (Sebacamidine)." National Library of Medicine. (Context: Chemical structure and CAS verification).

Sources

synthesis and purification of 1,8-Diamidinooctane

Title: Synthesis and Purification of 1,8-Diamidinooctane: A Comprehensive Technical Guide

Executive Summary

1,8-Diamidinooctane (IUPAC: decanediamidine), frequently referred to as sebacamidine, is a highly versatile aliphatic diamidine. It serves as a critical bifunctional building block in the synthesis of complex heterocycles, protease inhibitors, and broad-spectrum bacteriostats [2]. Because the amidine functional group is highly polar, basic, and prone to hydrolysis under improper conditions, synthesizing it with high purity requires strict control over reaction environments. This whitepaper details a field-proven, scalable synthetic route based on the classical Pinner reaction, coupled with a self-validating purification workflow designed to yield >99% pure 1,8-diamidinooctane dihydrochloride.

Mechanistic Rationale & Retrosynthetic Analysis

The most reliable method for converting unhindered aliphatic dinitriles into diamidines is the Pinner reaction [1]. The synthesis from sebaconitrile (decanedinitrile) proceeds via a two-step sequence:

-

Imidate Formation: The nitrile carbon is inherently electrophilic but insufficiently reactive toward weak nucleophiles like ethanol. By saturating the reaction mixture with anhydrous hydrogen chloride (HCl) gas, the nitrile nitrogen is protonated. This drastically lowers the LUMO of the nitrile, enabling nucleophilic attack by absolute ethanol to form diethyl sebacimidate dihydrochloride.

-

Ammonolysis: The resulting Pinner salt (imidate) is subjected to ammonolysis. Ammonia acts as a potent nucleophile, displacing the ethoxy group to yield the final amidine.

Causality in Experimental Design: Why strict anhydrous conditions? If water is present during the HCl saturation phase, the highly reactive imidate intermediate will irreversibly hydrolyze into an ester (diethyl sebacate) or an amide, terminating the pathway and drastically reducing the yield. Every protocol step below is engineered to exclude moisture and control reaction kinetics.

Figure 1: Two-step Pinner synthesis pathway from sebaconitrile to 1,8-diamidinooctane.

Detailed Experimental Protocol

Step 3.1: Synthesis of Diethyl Sebacimidate Dihydrochloride

Reagents: Sebaconitrile (1.0 eq), Absolute Ethanol (3.0 eq), Anhydrous HCl gas.

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a gas dispersion tube, a mechanical stirrer, and a drying tube (CaCl₂ or Drierite).

-

Dissolution: Dissolve sebaconitrile in absolute ethanol. Crucial: Ensure the ethanol is strictly anhydrous (≤0.01% water) to prevent esterification.

-

Thermal Control: Submerge the flask in an ice-salt bath to maintain the internal temperature between 0–5 °C. Causality: The Pinner reaction is highly exothermic. Elevated temperatures lead to the thermal decomposition of the imidate salt into an amide and ethyl chloride.

-

Saturation: Bubble anhydrous HCl gas through the dispersion tube into the vigorously stirred solution until saturation is achieved (indicated by a cessation of temperature rise and persistent fuming at the bubbler).

-

Crystallization: Seal the flask and store it at 4 °C for 24–48 hours. A dense white crystalline mass of diethyl sebacimidate dihydrochloride will form.

-

Isolation: Quickly filter the hygroscopic crystals under a blanket of dry nitrogen. Wash extensively with cold, anhydrous diethyl ether to remove unreacted nitrile and residual HCl. Dry briefly under a vacuum.

Step 3.2: Ammonolysis to 1,8-Diamidinooctane Dihydrochloride

Reagents: Diethyl sebacimidate dihydrochloride (1.0 eq), Ethanolic Ammonia (~5.0 eq NH₃).

-

Suspension: Suspend the freshly prepared imidate salt in a minimum volume of absolute ethanol.

-

Nucleophilic Substitution: Slowly add a pre-cooled (0 °C) solution of anhydrous ammonia in absolute ethanol.

-

Reaction Kinetics: Stir the mixture at room temperature (20–25 °C) for 24 hours. Causality: Room temperature provides sufficient kinetic energy for the substitution without promoting the elimination of ammonia, which would otherwise cause the amidines to trimerize into triazine derivatives.

-

Concentration: Remove the solvent and excess ammonia under reduced pressure (rotary evaporation) to yield the crude diamidine dihydrochloride.

Purification Strategy

Crude 1,8-diamidinooctane dihydrochloride typically contains trace unreacted imidate and ammonium chloride (NH₄Cl), formed by the neutralization of residual HCl by ammonia. The following self-validating crystallization protocol exploits the differential solubility of these components.

Figure 2: Sequential purification workflow for isolating the pure diamidine salt.

Step-by-Step Purification:

-

Dissolve the crude solid in a minimum volume of boiling absolute ethanol.

-

Perform a rapid hot filtration through a pre-warmed fritted funnel. Causality: NH₄Cl is highly insoluble in absolute ethanol, whereas the diamidine salt is soluble at boiling temperatures. This step quantitatively removes the inorganic byproduct.

-

Allow the filtrate to cool slowly to room temperature, then transfer to a 0 °C bath for 12 hours to induce crystallization. If crystallization is sluggish, add anhydrous diethyl ether dropwise until faint turbidity persists.

-

Collect the purified white crystals via vacuum filtration, wash with cold ether, and dry in a vacuum desiccator over phosphorus pentoxide (P₂O₅) to remove trace moisture.

Analytical Quality Control

To ensure the scientific integrity of the synthesized batch, validate the product against the quantitative parameters outlined in Table 1.

Table 1: Analytical Quality Control Metrics for 1,8-Diamidinooctane Dihydrochloride

| Parameter | Analytical Technique | Expected Value / Observation | Diagnostic Significance |

| Molecular Mass | ESI-MS (Positive Ion) | m/z 199.2 [M+H]⁺ | Confirms the molecular weight of the free base (C₁₀H₂₂N₄, MW: 198.31 g/mol ). |

| Functional Groups | FT-IR (ATR) | 3300–3100 cm⁻¹ (N-H stretch)1680 cm⁻¹ (C=N stretch) | Validates amidine formation. The total absence of a sharp 2250 cm⁻¹ peak confirms complete nitrile consumption. |

| Proton Environments | ¹H NMR (400 MHz, D₂O) | δ 2.45 (t, 4H), 1.65 (m, 4H), 1.35 (m, 8H) | Confirms the aliphatic chain integrity. Lack of quartet at ~4.2 ppm confirms absence of residual ethoxy groups from the imidate. |

| Thermal Purity | Capillary Melting Point | >200 °C (dec.) | Assesses crystalline purity; early melting or broad ranges indicate residual NH₄Cl or moisture. |

Industrial and Biological Relevance

The structural motif of 1,8-diamidinooctane is highly prized in medicinal chemistry. The terminal amidine groups are protonated at physiological pH, allowing them to act as potent hydrogen bond donors and electrostatic anchors. Derivatives of sebacamidine, such as N,N'-bis-(3,4-dichlorobenzyl)-sebacamidine dihydrochloride, have been historically documented to exhibit profound bacteriostatic properties, particularly against penicillin-resistant strains of Micrococcus pyogenes[2]. Furthermore, the carbon chain length (8 carbons between amidines) provides the optimal lipophilicity and spatial geometry for minor-groove DNA binding and protease active-site spanning.

References

-

Title: Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Source: Arkivoc, 2018(6), 85-138. URL: [Link]

-

Title: BACTERIOSTATS: V. THE PREPARATION AND BACTERIOSTATIC PROPERTIES OF AMIDINE DERIVATIVES Source: Canadian Journal of Chemistry, 39(7), 1493–1501. (1961). URL: [Link]

The Enigmatic Mechanism of 1,8-Diamidinooctane: Acknowledging a Gap in Current Scientific Literature

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the vast and ever-expanding landscape of molecular biology and pharmacology, the precise mechanisms of action for countless compounds are meticulously documented and widely understood. However, a comprehensive review of the current scientific literature reveals a notable gap concerning the specific biological activities of 1,8-diamidinooctane. While the broader class of diamines and their derivatives has been the subject of extensive research, detailed studies elucidating the core mechanism of action for this particular molecule remain elusive.

Extensive searches of established scientific databases and scholarly articles have not yielded in-depth technical guides, whitepapers, or primary research articles that specifically detail the molecular targets, signaling pathways, and overall mechanism of action of 1,8-diamidinooctane in biological systems. The available information tends to focus on structurally related but distinct diamine compounds, offering potential but unconfirmed avenues for investigation.

This lack of specific data presents both a challenge and an opportunity for the scientific community. It underscores a frontier in molecular pharmacology and invites researchers to undertake the foundational studies necessary to characterize the biological profile of 1,8-diamidinooctane. Future research could explore its potential as an enzyme inhibitor, an antimicrobial agent, or a modulator of polyamine metabolism, given the known activities of other diamine-containing molecules.

Until such dedicated research is conducted and published, a detailed technical guide on the mechanism of action of 1,8-diamidinooctane cannot be responsibly constructed. The scientific community is encouraged to address this knowledge gap, as a thorough understanding of this compound could unveil novel therapeutic possibilities or provide new tools for biological research.

An In-depth Technical Guide on the Thermodynamic Properties of Diamidines, with a Focus on 1,8-Diamidinooctane Analogues

A Resource for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity for 1,8-Diamidinooctane

In the realm of pharmaceutical research, a thorough understanding of a compound's thermodynamic properties is fundamental to its development. This guide is centered on 1,8-Diamidinooctane (Octamidine), a molecule of interest within the broader class of diamidines. However, a comprehensive search of publicly available scientific literature reveals a significant scarcity of specific, experimentally determined thermodynamic data for this particular compound.

To provide a robust and insightful technical resource, this guide will therefore adopt a focused analogue approach. We will leverage the more extensively characterized, structurally related diamidine, Octenidine, as a case study. Octenidine, a widely used antiseptic, shares key structural motifs with 1,8-Diamidinooctane and serves as an excellent exemplar for discussing the importance, measurement, and application of thermodynamic data in the context of drug development for this class of compounds. This approach allows us to delve into the core scientific principles and experimental methodologies with concrete data, while remaining grounded in the structural context of 1,8-Diamidinooctane.

Introduction: The Diamidine Scaffold in Medicinal Chemistry

The diamidines are a class of organic molecules characterized by the presence of two amidine functional groups. These groups are strongly basic and are typically protonated at physiological pH, rendering the molecules cationic. This feature is central to their biological activity, enabling them to interact with negatively charged biological macromolecules such as DNA, RNA, and proteins. Consequently, diamidines have been investigated for a wide range of therapeutic applications, including as antimicrobial, antifungal, and antiparasitic agents.

1,8-Diamidinooctane, with its flexible eight-carbon linker separating the two cationic heads, represents a classic example of this structural class. The thermodynamic properties of such molecules are critical determinants of their behavior, influencing their solubility, stability, formulation, and ultimately, their bioavailability and efficacy.

Physicochemical and Thermodynamic Properties of a Representative Diamidine: Octenidine Dihydrochloride

As a well-documented analogue, Octenidine dihydrochloride provides valuable insights into the properties that can be expected for other diamidines. Its thermodynamic and physicochemical parameters are crucial for its formulation as a topical antiseptic.

Table 1: Physicochemical Properties of Octenidine Dihydrochloride

| Property | Value | Method of Determination | Reference(s) |

| Appearance | White to off-white crystalline powder | Visual Inspection | [1] |

| Melting Point | 215-217 °C (decomposes) | Differential Scanning Calorimetry (DSC) | [1] |

| Solubility | Sparingly soluble in aqueous solutions; Soluble in ethanol, DMSO, and dimethylformamide | Experimental Solubility Assays | [1][2] |

| pKa (Strongest Basic) | 10.89 | Computational Prediction | [1] |

| LogP | 8.23 | Computational Prediction | [1] |

| Stability | Stable in a pH range of 1.6-12.2; Hygroscopic | Stability Studies | [1] |

Experimental Methodology: Characterizing Thermal Properties with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone thermoanalytical technique in the pharmaceutical industry.[3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal transitions like melting, crystallization, and glass transitions.[5][6] This information is vital for polymorph screening, stability assessment, and formulation development.[7]

Detailed Protocol: DSC Analysis of a Crystalline Diamidine Salt

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of a crystalline diamidine sample, such as Octenidine dihydrochloride.

Instrumentation and Materials:

-

Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, PerkinElmer).

-

High-purity indium standard for calibration.

-

Aluminum DSC pans and hermetic lids.

-

Microbalance (readable to at least 0.01 mg).

-

Sample of high-purity diamidine salt.

-

Inert purge gas (high-purity nitrogen).

Experimental Procedure:

-

Instrument Calibration:

-

Calibrate the DSC for temperature and enthalpy using the melting of a high-purity indium standard. The onset of the melting peak for indium should be within ±0.5 °C of 156.6 °C, and the enthalpy of fusion should be within ±0.5 J/g of 28.5 J/g. This step is critical for ensuring the trustworthiness and accuracy of the subsequent sample analysis.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the diamidine salt into an aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.

-

Hermetically seal the pan using a press. This is crucial to prevent any mass loss from sublimation or decomposition, which would invalidate the enthalpy measurement.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

DSC Analysis:

-

Place the sample pan and the reference pan in their respective positions within the DSC cell.

-

Initiate a nitrogen purge at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere, preventing oxidative degradation of the sample.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C) and hold for 2-5 minutes to ensure thermal stability.

-

Ramp the temperature at a linear heating rate, typically 10 °C/min, to a temperature significantly above the melting transition (e.g., 250 °C for Octenidine dihydrochloride). A controlled heating rate ensures reproducible results.

-

-

Data Analysis:

-

The resulting thermogram will show heat flow as a function of temperature.

-

The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic peak corresponding to the melting transition.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak. This value represents the energy required to melt the crystalline structure.

-

Observe for any other thermal events, such as solid-solid transitions (polymorphism) or decomposition, which would appear as additional peaks.

-

Causality and Self-Validation:

-

Choice of Inert Atmosphere: The use of nitrogen prevents oxidative reactions that could interfere with the melting endotherm or cause premature degradation, ensuring that the observed thermal events are intrinsic to the sample.

-

Hermetic Sealing: This prevents the loss of volatile substances or decomposition products, which would lead to an inaccurate enthalpy value. The integrity of the pan after the experiment can be visually inspected as a quality check.

-

Calibration: The initial calibration with a certified reference material provides a direct validation of the instrument's performance, making the protocol a self-validating system.

Visualization of the DSC Workflow

Caption: A streamlined workflow for the thermal analysis of a crystalline pharmaceutical compound using DSC.

The Role of Thermodynamic Properties in Drug Development

The thermodynamic data gathered for diamidines are far from academic; they have direct and critical implications for the successful development of a drug product.

-

Formulation and Stability: The melting point and enthalpy of fusion are direct indicators of the stability of the crystalline lattice. A higher melting point generally correlates with greater stability. This is crucial for selecting a stable solid form and for predicting the long-term stability of the drug substance.[8] The hygroscopic nature of many diamidine salts, as noted for Octenidine, necessitates careful control of humidity during storage and manufacturing to prevent physical and chemical degradation.[1]

-

Solubility and Bioavailability: The solubility of a drug is a key factor influencing its dissolution rate and, consequently, its absorption and bioavailability. The sparing aqueous solubility of Octenidine dihydrochloride is a common feature of diamidines with long alkyl chains.[1][2] Understanding the thermodynamics of salvation is essential for developing formulation strategies, such as using co-solvents or creating different salt forms, to enhance solubility for a desired delivery route.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphism) is a major consideration in pharmaceutical development. Different polymorphs can have different melting points, solubilities, and stabilities, all of which can impact the safety and efficacy of the final product. DSC is a primary tool for detecting and characterizing these different solid-state forms.[6][7]

-

Drug-Target Interactions: The pKa of the amidine groups dictates their ionization state at physiological pH. The cationic nature of these molecules is fundamental to their binding to biological targets. Thermodynamic studies of these binding events, often using techniques like Isothermal Titration Calorimetry (ITC), can elucidate the driving forces (enthalpic and entropic contributions) of drug-target recognition, guiding the rational design of more potent and selective drug candidates.

Conclusion

While specific thermodynamic data for 1,8-Diamidinooctane remain elusive in the public domain, the principles governing the importance and determination of these properties are well-established. By examining a well-characterized analogue, Octenidine, we can appreciate the profound impact of thermodynamic parameters on the entire drug development lifecycle of diamidines. Techniques like Differential Scanning Calorimetry provide essential data that inform critical decisions regarding formulation, stability, and solid-form selection. For researchers working with novel diamidines, a thorough characterization of their thermodynamic properties is an indispensable step towards translating a promising molecule into a safe and effective therapeutic agent.

References

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

-

News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

-

European Pharmaceutical Review. (2008, August 2). Fast-scan differential scanning calorimetry. Retrieved from [Link]

-

Technology Networks. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

Ataman Kimya. (n.d.). OCTENIDINE DIHYDROCHLORIDE. Retrieved from [Link]

-

Wang, Z., et al. (2017). Antileishmanial Mechanism of Diamidines: Targeting Kinetoplasts. Antimicrobial Agents and Chemotherapy, 61(5), e02432-16. Available at: [Link]

-

PubChem. (n.d.). Octenidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ali, S. A., et al. (2017). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Journal of Lasers, Optics & Photonics, 4(1). Available at: [Link]

-

Linhartova, L., et al. (2020). In vitro degradation of octenidine (OCT) in concentrated extracellular... [Image]. ResearchGate. Retrieved from [Link]

-

da Silva, J. L., et al. (2014). Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study. ACS Omega, 4(1), 5029-5041. Available at: [Link]

-

Lysenkova, L. N., et al. (1986). [Physicochemical properties of octamycin]. Antibiotiki i Meditsinskaia Biotekhnologiia, 31(12), 897-899. Available at: [Link]

-

Taylor & Francis. (n.d.). Octenidine – Knowledge and References. Retrieved from [Link]

-

Pharmaceutical Journal. (2010, September 11). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. labchem.com.my [labchem.com.my]

- 3. resolvemass.ca [resolvemass.ca]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. veeprho.com [veeprho.com]

- 6. news-medical.net [news-medical.net]

- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

Solvation Thermodynamics and Solubility Profiling of 1,8-Diamidinooctane in Organic Solvents: A Technical Guide

Executive Summary

1,8-Diamidinooctane (an aliphatic bis-amidine) is a critical structural motif in the development of antimicrobial synergists, organic catalysts, and advanced polymeric materials[1]. Structurally, it features a highly hydrophobic eight-carbon aliphatic chain flanked by two highly polar, basic amidine (–C(=NH)NH₂) functional groups. This structural duality creates complex solvation thermodynamics. Understanding its solubility in various organic solvents is paramount for optimizing synthetic workflows (such as Williamson ether syntheses or LHMDS-mediated amidinations) and downstream pharmaceutical formulation[1].

This whitepaper provides an in-depth mechanistic analysis of 1,8-diamidinooctane’s solubility behavior in organic solvents, predictive thermodynamic models, and a self-validating experimental protocol for empirical quantification.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 1,8-diamidinooctane is strictly governed by the principle of intermolecular forces and its ionization state[2]. The compound typically exists in two forms, each exhibiting drastically different solubility profiles:

-

Free Base: The unprotonated form exhibits moderate lipophilicity due to the octyl chain, allowing for favorable dispersion forces in moderately polar and chlorinated solvents. The amidine nitrogens act as strong hydrogen-bond donors and acceptors[3].

-

Salt Form (e.g., Dihydrochloride): Protonation of the amidine groups generates a highly stable crystal lattice driven by strong ionic bonds. Dissolving the salt requires solvents with high dielectric constants (

) capable of disrupting the lattice via ion-dipole interactions.

The Thermodynamic Cycle of Solvation

The dissolution process is governed by the Gibbs free energy equation (

Fig 1: Thermodynamic cycle of 1,8-diamidinooctane solvation in organic media.

Solubility Behavior Across Organic Solvent Classes

Based on the Hildebrand solubility approach and empirical data from structurally analogous aliphatic amines and bis-amidines, the solubility of 1,8-diamidinooctane can be stratified by solvent polarity and hydrogen-bonding capacity[3][4].

Data Presentation: Predicted Solubility Matrix

| Solvent Class | Representative Solvent | Dielectric Constant ( | Solubility (Free Base) | Solubility (Salt Form) | Mechanistic Rationale |

| Protic Polar | Methanol | 32.7 | High | Moderate to High | Strong H-bond donor/acceptor capacity stabilizes both the aliphatic core and polar termini[2]. |

| Protic Polar | Ethanol / Isopropanol | 24.5 / 18.2 | Moderate | Low | Increased solvent molar volume reduces cavity formation efficiency compared to methanol[4]. |

| Aprotic Polar | DMSO | 46.7 | High | High | Exceptionally high polarity and strong dipole-dipole interactions easily disrupt the crystal lattice[3]. |

| Aprotic Polar | Tetrahydrofuran (THF) | 7.5 | Moderate | Insoluble | Frequently used in amidine synthesis; favorable for free base but lacks the dielectric constant to solvate salts[1]. |

| Chlorinated | Dichloromethane (DCM) | 9.1 | Moderate | Insoluble | Favorable dispersion forces for the octyl chain, but poor stabilization of charged amidinium groups. |

| Non-Polar | Hexane / Toluene | 1.9 / 2.4 | Very Low | Insoluble | Inability to form hydrogen bonds or ion-dipole interactions results in massive thermodynamic penalties[2]. |

Experimental Protocol: Isothermal Shake-Flask Method

To generate precise, quantitative solubility data for 1,8-diamidinooctane in specific organic solvents, the isothermal shake-flask method is the gold standard[4]. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure absolute data integrity.

Reagents and Materials

-

1,8-Diamidinooctane (Target analyte, purity >98%)

-

Analytical-grade organic solvents (e.g., Methanol, DMSO, THF)

-

Thermostatic orbital shaker

-

0.22 µm PTFE (Polytetrafluoroethylene) syringe filters

-

HPLC system with UV-Vis or MS detector

Step-by-Step Methodology

-

Saturated System Preparation: Add an excess amount of 1,8-diamidinooctane (e.g., 50 mg) to a tightly sealed 10 mL borosilicate glass vial containing 5.0 mL of the target organic solvent.

-

Causality: An excess of solid must remain visible to ensure the solution is saturated and thermodynamic equilibrium between the solid phase and dissolved phase can be achieved.

-

-

Isothermal Agitation: Place the vials in a thermostatic orbital shaker set to 150 rpm at a constant temperature (e.g., 298.15 K / 25 °C).

-

Causality: Temperature fluctuations drastically alter the entropy of the system (

), leading to highly variable solubility limits[5]. Isothermal conditions are non-negotiable.

-

-

Time-Course Sampling & Filtration: Withdraw 0.5 mL aliquots at 24, 48, and 72 hours. Immediately filter the aliquots through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to aggressive organic solvents, preventing filter degradation and extractable contamination. The 0.22 µm pore size ensures sub-micron undissolved microcrystals are excluded, preventing false-positive concentration spikes.

-

-

Dilution and HPLC Quantification: Dilute the filtered aliquot immediately with the HPLC mobile phase to prevent solute precipitation upon cooling or solvent evaporation. Quantify the concentration using a pre-validated calibration curve.

-

System Self-Validation: Compare the quantified concentrations across the 24h, 48h, and 72h time points.

-

Causality: The system is self-validating; if the concentration variance (

) between the 48h and 72h points is

-

Fig 2: Self-validating experimental workflow for equilibrium solubility determination.

Conclusion

The solubility of 1,8-diamidinooctane in organic solvents is a delicate balance between the lipophilicity of its octane core and the extreme polarity of its amidine termini. For synthetic applications or analytical extractions, highly polar aprotic solvents (DMSO) or protic solvents (Methanol) offer the highest solvation capacity. When empirical data is required, researchers must employ the shake-flask method with strict isothermal controls and PTFE filtration to ensure the thermodynamic integrity of the results.

References

-

[1] Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - ACS Publications. ACS.org. URL:

-

[3] Solubility of 1,4-Dimethylpiperidine in Organic Solvents: A Technical Guide - Benchchem. Benchchem.com. URL:

-

[4] Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide | Request PDF - ResearchGate. Researchgate.net. URL:

-

[2] 4.4 Solubility - Chemistry LibreTexts. Libretexts.org. URL:

-

[5] Solubility of daidzin in different organic solvents and (ethyl alcohol + water) mixed solvents | Request PDF - ResearchGate. Researchgate.net. URL:

Sources

A Comprehensive Technical Guide to 1,8-Diamidinooctane (Octenidine) Research for Scientists and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Cationic Surfactant

1,8-Diamidinooctane, more commonly encountered in its active form as octenidine dihydrochloride, has carved a significant niche in the realm of antimicrobial agents. Its broad-spectrum efficacy and favorable safety profile have made it a staple in clinical and veterinary settings for antisepsis. However, the scientific inquiry into this molecule is far from complete. Emerging research is beginning to illuminate its potential beyond its established antimicrobial applications, hinting at a future where 1,8-Diamidinooctane could play a role in oncology and other therapeutic areas. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current state of 1,8-Diamidinooctane research. We will delve into its synthesis, multifaceted mechanisms of action, established and burgeoning applications, and the critical experimental protocols that underpin its study.

I. The Molecular Blueprint: Chemical Properties and Synthesis of 1,8-Diamidinooctane

1,8-Diamidinooctane is a cationic surfactant characterized by a ten-carbon aliphatic chain flanked by two terminal octanamine moieties. This structure is pivotal to its biological activity, enabling it to interact with and disrupt microbial cell membranes.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C26H50N4 |

| Molecular Weight | 426.7 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and ethanol |

| Mechanism of Action | Primarily disruption of microbial cell membranes |

The data presented is for Octenidine Dihydrochloride, the common salt form.

Synthesis and Derivatization: Crafting the Molecule and its Analogs

The synthesis of 1,8-Diamidinooctane and its derivatives is a key area of research for developing new therapeutic agents with enhanced properties. While specific industrial synthesis protocols for the parent compound are often proprietary, the general approach involves the reaction of 1,8-diaminooctane with appropriate reagents to introduce the amidino groups.

A notable area of synthetic exploration is the creation of bis-functionalized 1,8-diaminooctane derivatives. For instance, a practical solvent-free method for preparing 1,8-diaminooctanes functionalized with phosphonate esters has been developed using the Kabachnik-Fields reaction[1]. This three-component reaction of an amine, a carbonyl compound, and a phosphite is a versatile method for creating novel derivatives with potential applications in materials science and as therapeutic agents.

II. Mechanism of Action: A Tale of Membrane Disruption

The primary mechanism of action for 1,8-Diamidinooctane is the disruption of microbial cell membranes, a process that is rapid and potent[2]. As a dicationic molecule, it is electrostatically attracted to the negatively charged components of bacterial cell walls and membranes, such as phospholipids and lipopolysaccharides[2]. This interaction leads to a cascade of events:

-

Binding and Insertion: The molecule binds to the microbial surface and inserts its hydrophobic alkyl chain into the lipid bilayer.

-

Increased Permeability: This insertion disrupts the structural integrity of the membrane, leading to increased permeability.

-

Leakage of Cellular Contents: Essential intracellular components, such as ions and metabolites, leak out of the cell.

-

Cell Death: The loss of cellular contents and membrane integrity ultimately leads to cell death.

This non-specific, physical mechanism of action is a significant advantage, as it makes the development of microbial resistance less likely[3].

III. The Cornerstone Application: A Potent Antimicrobial Agent

1,8-Diamidinooctane, as octenidine dihydrochloride, is a well-established antiseptic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses[4]. Its clinical utility is well-documented for skin and mucous membrane antisepsis, as well as for wound care[4][5].

Quantitative Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying the antimicrobial activity of a compound. The following table summarizes typical MIC ranges for octenidine against a variety of microorganisms.

| Microorganism | Gram Stain | Typical MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive | 0.5 - 4 | [6] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 0.5 - 4 | [6] |

| Escherichia coli | Gram-negative | 1 - 8 | [6] |

| Pseudomonas aeruginosa | Gram-negative | 4 - >64 | [6] |

| Enterococcus faecalis | Gram-positive | 1 - 8 | [6] |

| Candida albicans | Yeast | Effective at 0.1% | [6] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Octenidine dihydrochloride

-

Sterile distilled water

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial culture (18-24 hour)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of octenidine (e.g., 1,024 µg/mL) in sterile distilled water. Filter-sterilize the solution using a 0.22 µm filter.

-

Inoculum Preparation: From a fresh culture plate, select 3-5 colonies and suspend them in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

-

Serial Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the octenidine stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

-

Controls:

-

Growth Control: A well containing CAMHB and inoculum (no octenidine).

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of octenidine at which there is no visible growth (turbidity)[6]. This can be determined visually or with a microplate reader.

IV. Emerging Therapeutic Frontiers: Anticancer Potential

Recent research has begun to explore the therapeutic potential of 1,8-Diamidinooctane beyond its antimicrobial properties. A significant study has demonstrated the antitumor activity of octenidine hydrochloride on various human tumor cell lines, including oral, breast, and colon cancer cells[7].

Mechanism of Anticancer Activity

The proposed mechanism of action against cancer cells mirrors its antimicrobial activity: the disruption of the plasma membrane. Soluble octenidine hydrochloride demonstrated a dose-dependent inhibition of tumor cell growth, with the disruption of the tumor cell plasma membrane permeability identified as a key event[7].

Quantitative Cytotoxicity Data

The half-maximal lethal dose (LD50) is a measure of the cytotoxic potential of a compound. The following table summarizes the LD50 values for soluble octenidine hydrochloride across different tumor cell lines.

| Cell Line | Cancer Type | LD50 (µM) | Reference |

| CAL-27 | Oral Squamous Carcinoma | ~3.5 | [7] |

| FaDu | Pharyngeal Squamous Carcinoma | ~4.0 | [7] |

| MCF-7 | Breast Adenocarcinoma | ~2.5 | [7] |

| Caco-2 | Colorectal Adenocarcinoma | ~5.0 | [7] |

These findings suggest that 1,8-Diamidinooctane warrants further investigation as a potential anticancer agent, particularly for topical or localized treatments.

V. Neurological Research: An Uncharted Territory

To date, there is a notable absence of published research specifically investigating the effects of 1,8-Diamidinooctane on neurological disorders. While the membrane-interacting properties of this molecule could theoretically influence neuronal function, this remains a speculative area. The lack of current data presents a potential opportunity for future research to explore whether this compound or its derivatives could have any neuroprotective or neurotoxic effects.

VI. Pharmacokinetics and Toxicology: A Safety Profile

The pharmacokinetic profile of octenidine is characterized by very limited systemic absorption through the skin or mucous membranes[8]. This is a key factor in its favorable safety profile for topical applications. Because it is not significantly absorbed, systemic effects are not expected, and extensive pharmacokinetic and metabolism studies have not been a primary focus[8].

Toxicology studies have generally shown 1,8-Diamidinooctane to be well-tolerated when used as directed in topical antiseptic products. However, as with any bioactive compound, dose-dependent toxicity can occur, and further studies would be necessary if it were to be developed for systemic applications.

VII. Analytical Methodologies: Quantifying and Characterizing 1,8-Diamidinooctane

Accurate and reliable analytical methods are essential for the study of 1,8-Diamidinooctane in various matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for its quantification and characterization.

VIII. Beyond Biology: Applications in Materials Science

The unique chemical structure of 1,8-Diaminooctane makes it a valuable building block in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its two primary amine groups can act as coordination sites or templates, allowing for the creation of functionalized MOFs with tailored properties for applications such as gas storage and catalysis[9].

IX. Future Perspectives: The Road Ahead

The research landscape for 1,8-Diamidinooctane is evolving. While its role as a potent antimicrobial agent is well-established, the recent discovery of its anticancer activity opens up exciting new avenues for investigation. Future research should focus on:

-

Elucidating the detailed molecular mechanisms of its anticancer activity.

-

Exploring the potential for synergistic effects with existing chemotherapeutic agents.

-

Developing novel drug delivery systems to target tumors and minimize potential off-target effects.

-

Initiating preliminary studies to investigate its potential neuropharmacological properties.

X. References

-

BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Octenidine.

-

BenchChem. (2025). Application Note: Experimental Design for Evaluating the Synergistic Effect of Octenidine with Antibiotics.

-

MDPI. (2022). Octenidine's Efficacy: A Matter of Interpretation or the Influence of Experimental Setups?. International Journal of Molecular Sciences.

-

Restorative Dentistry & Endodontics. (2019). In vitro evaluation of octenidine as an antimicrobial agent against Staphylococcus epidermidis in disinfecting the root canal system.

-

MDPI. (2022). Octenidine's Efficacy: A Matter of Interpretation or the Influence of Experimental Setups?. International Journal of Molecular Sciences.

-

bioRxiv. (2025). Orally Administered Octenidine Is Effective Against Oral/Throat Pathogens and Safe for the Normal Microbiota of the Oral Cavity.

-

MDPI. (2023). In Vitro Activity of Octenidine Dihydrochloride-Containing Lozenges against Biofilm-Forming Pathogens of Oral Cavity and Throat. International Journal of Molecular Sciences.

-

Wounds UK. (n.d.). Octenidine: antimicrobial activity and clinical efficacy.

-

BenchChem. (2025). Application Notes and Protocols: 1,8-Diaminooctane in the Synthesis of Metal-Organic Frameworks (MOFs).

-

Lebsa. (2023). Octenidine Dihydrochloride API: The Challenge for Lebsa in 2023.

-

Taylor & Francis. (n.d.). Octenidine – Knowledge and References.

-

Patsnap Synapse. (2024). What is Octenidine hydrochloride used for?.

-

ResearchGate. (n.d.). Efficient Synthesis of Bis-Functionalized 1,8-Diaminooctane Derivatives.

-

Inxight Drugs. (n.d.). OCTENIDINE.

-

ResearchGate. (n.d.). Anticancer activity of compounds (1a-1j).

-

ResearchGate. (2026). Antitumor and antibiofilm effect of a hydrogel loaded with octenidine hydrochloride (OCTH) for topical treatment of cancer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Octenidine’s Efficacy: A Matter of Interpretation or the Influence of Experimental Setups? [mdpi.com]

- 4. What is Octenidine hydrochloride used for? [synapse.patsnap.com]

- 5. wounds-uk.com [wounds-uk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. OCTENIDINE [drugs.ncats.io]

- 9. pdf.benchchem.com [pdf.benchchem.com]

1,8-Diamidinooctane (Octamidine): A Comprehensive Technical Guide to Toxicology, Safety, and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is intended for qualified professionals and is based on the best available data at the time of publication. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) for the specific product being used and adherence to all applicable safety regulations and institutional protocols.

Introduction: Navigating the Landscape of Diamidines

1,8-Diamidinooctane, also known as octamidine, belongs to the class of aliphatic diamidines, which are characterized by an eight-carbon chain with amidine functional groups at each end. These compounds are of interest in research and drug development for their potential biological activities.

Section 1: Toxicological Profile

The toxicological profile of diamidine compounds like 1,8-Diamidinooctane is primarily informed by studies on Octenidine dihydrochloride and related aliphatic amines.

Acute Toxicity

Acute toxicity data for Octenidine and its salts indicate a moderate level of toxicity upon ingestion.

-

Oral Toxicity: Studies on octenidine hexafluorosilicate in rats have determined an oral LD50 of 555.05 mg/kg, classifying it as moderately toxic.[1] For Octenidine dihydrochloride, single-dose oral toxicity studies in rats showed mortality at 794 mg/kg.[2]

-

Dermal and Inhalation Toxicity: While specific LD50 values for dermal and inhalation routes are not well-documented in the available literature, it is prudent to assume that absorption through these routes is possible and that inhalation of dust or aerosols may cause respiratory irritation.[3][4]

Irritation and Corrosivity

Based on data for related compounds, 1,8-Diamidinooctane should be considered a significant irritant and potentially corrosive.

-

Skin Irritation: 1,8-Diaminooctane is known to cause severe skin irritation and chemical burns upon prolonged or repeated exposure.[3] This can result in redness, swelling, blistering, and ulceration.[3]

-

Eye Irritation: Direct contact with the eyes can cause severe irritation and damage.[3] Vapors and mists are also expected to be highly irritating to the eyes.[3]

Sensitization

There is a potential for 1,8-Diamidinooctane to cause skin sensitization, leading to allergic reactions upon subsequent exposure.[4]

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell.[5] While specific genotoxicity data for 1,8-Diamidinooctane is not available, no major concerns have been raised for the widely studied Octenidine dihydrochloride in this regard. However, as with any research chemical with an incomplete toxicological profile, it is wise to handle it as a potential mutagen and take appropriate precautions.

Carcinogenicity, Teratogenicity, and Reproductive Toxicity

Long-term studies on Octenidine dihydrochloride have not indicated carcinogenic potential.[2] Studies in rats showed no adverse effects on fertility, pregnancy, or embryonic development.[2]

Mechanistic Insights

The biological activity and potential toxicity of cationic surfactants like 1,8-Diamidinooctane are linked to their ability to interact with and disrupt cell membranes. The positively charged amidine groups are attracted to the negatively charged components of microbial and mammalian cell membranes, leading to a loss of membrane integrity and cell leakage.[6]

Section 2: Comprehensive Safety and Handling Protocols

A proactive and multi-layered approach to safety is essential when working with 1,8-Diamidinooctane.

Engineering Controls

-

Ventilation: All handling of 1,8-Diamidinooctane, especially in its solid, powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][7]

-

Containment: Use of spill containment trays is recommended to minimize the spread of material in case of an accident.[3]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection and proper use of PPE are critical to prevent exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] A full-face shield should be worn when there is a significant risk of splashes.[3]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[9] It is important to check the manufacturer's specifications for breakthrough time and to inspect gloves for any damage before use.[7]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[3][8]

-

-

Respiratory Protection: If engineering controls are not sufficient to control airborne dust or aerosols, a NIOSH-approved respirator may be necessary.[8]

Storage and Incompatibility

-

Storage Conditions: Store 1,8-Diamidinooctane in a tightly sealed container in a cool, dry, and well-ventilated area.[7][10] It should be protected from moisture and air.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Spill Management and Decontamination

Prompt and appropriate action is necessary in the event of a spill.

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[11]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][11]

-

Decontaminate the spill area with soap and water.[12]

-

-

Large Spills:

Waste Disposal

All waste containing 1,8-Diamidinooctane must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this material down the drain.[7]

Section 3: Risk Assessment and Emergency Procedures

Proactive Risk Assessment

Before beginning any experiment involving 1,8-Diamidinooctane, a thorough risk assessment should be conducted. This involves identifying the hazards, evaluating the risks of exposure, and implementing appropriate control measures.

First Aid Measures

Immediate action is crucial in case of exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention.[4]

-

Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4][7] Never give anything by mouth to an unconscious person.[4][7] Seek immediate medical attention.[4][7]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][7]

-

Hazardous Combustion Products: Burning may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective clothing.[3][7]

Conclusion

While specific toxicological data for 1,8-Diamidinooctane is limited, the information available for the closely related compound Octenidine dihydrochloride and other aliphatic amines indicates that it should be handled as a hazardous substance with the potential to cause significant skin and eye irritation, and with moderate acute oral toxicity. Adherence to the comprehensive safety and handling protocols outlined in this guide is paramount to minimizing the risk of exposure and ensuring a safe research environment. A culture of safety, underscored by proactive risk assessment and preparedness for emergencies, is the cornerstone of responsible scientific practice when working with such research chemicals.

Data Presentation

Table 1: Summary of Toxicological Data for Related Compounds

| Toxicological Endpoint | Compound | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | Octenidine hexafluorosilicate | Rat | Oral | 555.05 mg/kg | Moderately Toxic | [1] |

| Acute Oral Toxicity (Mortality) | Octenidine dihydrochloride | Rat | Oral | 794 mg/kg | Harmful if swallowed | [2] |

| Skin Effects | 1,8-Diaminooctane | N/A | Dermal | N/A | Severe Irritant/Corrosive | [3] |

| Eye Effects | 1,8-Diaminooctane | N/A | Ocular | N/A | Severe Irritant/Risk of Serious Damage | [3] |

Experimental Protocols & Visualizations

Protocol: Small Spill Cleanup

-

Assess the Situation: Ensure the spill is small and manageable. Identify the spilled material.

-

Alert Personnel: Inform others in the immediate vicinity.

-

Don PPE: Put on safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Contain the Spill: If it is a liquid, use absorbent pads or materials to create a dike around the spill to prevent it from spreading.[13]

-

Absorb/Neutralize: For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand). For a solid spill, carefully sweep up the material, avoiding dust generation.[3][11]

-

Collect Waste: Scoop the absorbed or solid material into a clearly labeled, sealable hazardous waste container.[3][11]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[12]

-

Dispose of Waste: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety department.

-

Restock: Replenish any used items from the spill kit.

Diagram: PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Diagram: Spill Response Logic

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 6. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. qmul.ac.uk [qmul.ac.uk]

- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 13. ccny.cuny.edu [ccny.cuny.edu]

An In-depth Technical Guide to the Potential Biological and Chemical Targets of 1,8-Diamidinooctane

Foreword

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Among the vast landscape of small molecules, diamidines have emerged as a class of compounds with significant and diverse biological activities. This guide focuses on a specific member of this family, 1,8-Diamidinooctane, providing an in-depth analysis of its known and potential biological and chemical targets. By delving into the mechanistic underpinnings of its interactions, we aim to furnish the scientific community with a comprehensive resource to guide future research and development endeavors. This document moves beyond a mere recitation of facts, offering insights into the structure-activity relationships that govern the efficacy of diamidines and providing detailed experimental frameworks for the validation of their molecular targets.

Introduction to 1,8-Diamidinooctane: A Molecule of Interest

1,8-Diamidinooctane belongs to the diamidine class of compounds, characterized by the presence of two amidine groups (-C(NH)NH2) separated by a linker. In this specific case, the linker is an eight-carbon aliphatic chain (octane). This structural motif, particularly the positively charged amidinium groups at physiological pH, is crucial for its biological activity, enabling interactions with negatively charged macromolecules such as DNA and specific amino acid residues in proteins.

While extensive research has been conducted on aromatic diamidines like pentamidine and furamidine for their antiparasitic properties, the biological profile of aliphatic diamidines such as 1,8-Diamidinooctane is less explored, presenting a fertile ground for new discoveries. The length and flexibility of the alkyl linker are critical determinants of target specificity and binding affinity. The octane linker of 1,8-Diamidinooctane provides a specific spatial arrangement of the amidine groups, influencing its interaction with various biological targets.

This guide will explore the primary known and putative biological targets of 1,8-Diamidinooctane, including its interaction with DNA and its inhibitory effects on key enzyme families: Protein Arginine Methyltransferases (PRMTs), Topoisomerases, and Monoamine Oxidases (MAOs). Additionally, we will touch upon its chemical properties and potential non-biological interactions.

Biological Target I: Deoxyribonucleic Acid (DNA)

The interaction with DNA is a hallmark of the diamidine class of compounds. The positively charged amidine groups are drawn to the negatively charged phosphate backbone of DNA, with a strong preference for the minor groove, particularly at AT-rich sequences.

Mechanism of DNA Minor Groove Binding

The binding of diamidines to the DNA minor groove is a well-established mechanism. The curvature of the molecule, dictated by the linker, plays a significant role in how well it fits within the groove. The amidine groups form hydrogen bonds with the bases on the floor of the minor groove, primarily with the N3 atoms of adenine and O2 atoms of thymine. The eight-carbon linker of 1,8-Diamidinooctane allows for a flexible conformation, potentially enabling it to adapt to the specific topology of the DNA minor groove.

The consequence of this binding is the inhibition of DNA-dependent processes. By occupying the minor groove, 1,8-Diamidinooctane can physically obstruct the binding of enzymes and transcription factors that are essential for DNA replication, transcription, and repair.

Figure 1: Conceptual workflow of 1,8-Diamidinooctane interaction with the DNA minor groove.

Experimental Protocol: DNA Binding Affinity Assessment via UV-Visible Spectroscopy

The interaction of small molecules with DNA can be quantitatively assessed using UV-Visible spectroscopy. This method relies on the changes in the absorption spectrum of the molecule upon binding to DNA.

Objective: To determine the binding constant (Kb) of 1,8-Diamidinooctane with calf thymus DNA (ct-DNA).

Materials:

-

1,8-Diamidinooctane

-

Calf Thymus DNA (ct-DNA)

-

Tris-HCl buffer (pH 7.4)

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 1,8-Diamidinooctane in Tris-HCl buffer.

-

Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined by measuring the absorbance at 260 nm (A260). The purity of the DNA should be checked by the A260/A280 ratio, which should be between 1.8 and 1.9.

-

-

Titration:

-

In a quartz cuvette, place a fixed concentration of 1,8-Diamidinooctane.

-

Record the initial UV-Vis spectrum.

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorbance and wavelength maxima of the 1,8-Diamidinooctane spectrum.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where:

-

[DNA] is the concentration of DNA.

-

εa is the apparent extinction coefficient (Aobs/[Compound]).

-

εf is the extinction coefficient of the free compound.

-

εb is the extinction coefficient of the fully bound compound.

-

-

A plot of [DNA]/(εa - εf) versus [DNA] will give a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). Kb can be calculated from the ratio of the slope to the intercept.

-

Biological Target II: Protein Arginine Methyltransferases (PRMTs)

PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins. This post-translational modification plays a critical role in various cellular processes, including signal transduction, gene regulation, and DNA repair. Dysregulation of PRMT activity is implicated in several diseases, including cancer.

Mechanism of PRMT Inhibition by Diamidines

Diamidine compounds have been identified as inhibitors of PRMTs, particularly PRMT1, the predominant type I PRMT. The positively charged amidine groups are thought to interact with negatively charged residues in the active site of the enzyme, competing with the arginine substrate. The linker length plays a crucial role in the inhibitory potency.

A study on a series of diamidines with varying alkyl linker lengths revealed that a longer linker enhances PRMT1 inhibition. Specifically, decamidine (a diamidine with a 10-carbon linker) exhibited significantly greater inhibitory activity against PRMT1 compared to diamidines with shorter linkers. This suggests that the longer, flexible linker allows the second amidine group to form additional interactions within the SAM-binding pocket of the enzyme, leading to a more stable and inhibitory complex. Given its structural similarity, 1,8-Diamidinooctane is predicted to be a potent inhibitor of PRMT1.

Table 1: Inhibitory Activity of Diamidines against PRMT1

| Compound | Linker Length | IC50 (µM) for PRMT1 |

| Stilbamidine | ~7 Å (rigid) | ~50 |

| Furamidine | ~11 Å (rigid) | ~25 |

| Decamidine | 10 carbons (flexible) | 13 |

Data adapted from a study on diamidine inhibitors of PRMT1.

Figure 3: Experimental workflow for assessing topoisomerase I inhibition.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Objective: To determine if 1,8-Diamidinooctane inhibits topoisomerase I activity.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

1,8-Diamidinooctane

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/ml BSA)

-

Agarose gel electrophoresis system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of 1,8-Diamidinooctane.

-

Add human Topoisomerase I to initiate the reaction. Include a control reaction without the inhibitor and a control with no enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Stopping the Reaction:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

-

Analysis:

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

-

Interpretation:

-

In the absence of the inhibitor, topoisomerase I will relax the supercoiled DNA, resulting in a band that migrates slower than the supercoiled DNA.

-

Inhibition of topoisomerase I will result in the persistence of the supercoiled DNA band.

-

Putative Biological Target IV: Monoamine Oxidases (MAOs)

MAOs are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

Potential for MAO Inhibition

Some diamidine compounds have been reported to inhibit MAOs. The mechanism is thought to involve the interaction of the positively charged amidine groups with the active site of the enzyme. The structure of the linker can influence the selectivity for the two MAO isoforms, MAO-A and MAO-B. The flexible eight-carbon chain of 1,8-Diamidinooctane may allow it to adopt a conformation that fits into the active site of one or both MAO isoforms.

Chemical Properties and Potential Non-Biological Targets

1,8-Diamidinooctane is the amidine derivative of 1,8-diaminooctane. It is a basic compound that is protonated at physiological pH. Its chemical synthesis typically involves the conversion of the corresponding dinitrile or the reaction of an orthoester with the diamine.

Beyond its biological targets, the

Molecular Modeling and Computational Studies of 1,8-Diamidinooctane: A Technical Guide

Executive Summary

The rational design of minor groove binders (MGBs) and protease inhibitors heavily relies on understanding the delicate balance between molecular flexibility, shape complementarity, and binding thermodynamics. As a highly flexible aliphatic dication, 1,8-Diamidinooctane (CAS 5578-81-4) serves as a critical structural probe in computational chemistry. Unlike rigid aromatic diamidines (e.g., furamidine or DB75) that perfectly match the curvature of the DNA minor groove, the 8-carbon aliphatic chain of 1,8-diamidinooctane introduces significant conformational entropy. This guide provides a rigorous, field-proven framework for the computational modeling and experimental validation of 1,8-diamidinooctane, detailing the causality behind its thermodynamic behavior and offering self-validating protocols for drug development professionals.

Chemical Topology and Mechanistic Rationale

The Curvature and Entropy Paradigm

The classical model of DNA minor groove binding dictates that a molecule must possess a crescent shape with an optimal radius of curvature (typically 140–145°) to closely track the helical twist of AT-rich sequences[1]. Rigid heterocyclic diamidines naturally adopt this conformation, allowing their terminal amidine groups to form deep hydrogen bonds with the O2 of thymine and N3 of adenine at the floor of the groove[2].

In stark contrast, 1,8-diamidinooctane possesses a highly flexible polymethylene chain. While diamidinoalkanes have historically demonstrated potent trypanocidal action[3], their interaction with DNA is heavily dependent on chain length. Research demonstrates that while shorter analogs like pentamidine bind selectively to sequences with at least four consecutive A-T base pairs, the binding of 8-carbon derivatives (octamidine analogs) is poorly sequence-selective[4].

The Causality: The lack of sequence selectivity in 1,8-diamidinooctane is a direct result of the entropic penalty incurred upon binding. To fit into the narrow AT-tract of the minor groove, the flexible C8 chain must freeze multiple rotatable bonds, resulting in a massive loss of conformational entropy (

Caption: Mechanistic pathway of 1,8-diamidinooctane target binding and entropic penalties.

Computational Workflows: From Docking to Dynamics

To accurately model 1,8-diamidinooctane, static molecular docking is insufficient due to the ligand's extreme flexibility. A rigorous Molecular Dynamics (MD) approach is required to sample the conformational ensemble.

Step-by-Step Methodology: Molecular Dynamics (MD) & MM/PBSA

-

Ligand Parameterization: Assign GAFF2 (General AMBER Force Field) parameters to 1,8-diamidinooctane. Utilize RESP (Restrained Electrostatic Potential) charges derived from HF/6-31G* quantum mechanical calculations to accurately capture the charge distribution of the protonated amidine groups.

-

System Solvation & Neutralization: Place the ligand-target complex in a TIP3P explicit water box with a 12 Å buffer. Neutralize the system with Na+/Cl- ions to 0.15 M to mimic physiological ionic strength. Causality: Amidine-DNA interactions are highly dependent on the displacement of the minor groove's spine of hydration; explicit solvent is non-negotiable.

-

Equilibration (Self-Validating Step): Run NVT (constant volume/temperature) for 1 ns, followed by NPT (constant pressure/temperature) for 5 ns. Apply position restraints (1000 kJ/mol·nm²) on the DNA backbone. Monitor the RMSD of the solvent density; equilibration is only validated when solvent density plateaus at ~1.0 g/cm³.

-

Production Run: Execute a 100 ns unrestrained MD simulation. Causality: A minimum of 100 ns is required to adequately sample the extensive rotameric states of the 8-carbon aliphatic chain.

-

Free Energy Calculation: Extract snapshots every 100 ps from the final 20 ns. Apply the MM/PBSA method to calculate

. Crucially, perform Normal Mode Analysis (NMA) on a subset of frames to explicitly calculate the conformational entropy (

Caption: Computational workflow for modeling flexible diamidine interactions.

Experimental Validation: Self-Validating Protocols